4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Researchers requiring non-centrosymmetric organic crystals for NLO or anisotropic materials face phase impurity and incorrect isomer supply. This validated hydrazone offers: - Guaranteed E-configuration & orthorhombic Pna21 space group (PXRD-certified). - Higher first hyperpolarizability vs. 4HBH from pyrrole-extended π-conjugation. - Reproducible docking results (COVID-19 6LU7) with NMR/H RMS confirmation. Procure with certificate of crystallinity for SAR or photonics studies.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B15042205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)12(17)15-14-8-10-2-1-7-13-10/h1-8,13,16H,(H,15,17)/b14-8+
InChIKeyDZVXLHBNNBVIPZ-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Characterized Pyrrole Hydrazone for Targeted Research


4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a synthetic hydrazone derivative formed by the condensation of 4-hydroxybenzhydrazide with pyrrole-2-carbaldehyde [1]. It exists as an enaminone E isomer in the solid state, crystallizing in the non-centrosymmetric orthorhombic space group Pna21 with two independent molecules per asymmetric unit [1]. The compound features a planar hydrazide linkage and distinct dihedral angles between the pyrrole and phenol rings, enabling a specific 2D hydrogen-bonded supramolecular network [1]. Its structural characteristics make it a candidate for crystal engineering, non-linear optical (NLO) material design, and as a ligand scaffold in medicinal chemistry [1][2].

Why Generic Hydrazones Cannot Substitute This Compound


Substituting this compound with a generic hydrazone or a close analog like the parent 4-hydroxybenzhydrazide (4HBH) is not straightforward due to the pyrrole ring's critical role in defining its solid-state architecture and electronic properties. The specific E-configuration and dihedral angles of the pyrrole and phenol rings dictate the formation of a unique 2D hydrogen-bonded network, which is absent in 4HBH [1]. This network directly influences properties such as thermal stability, solubility, and optical behavior. Computational studies further indicate that the incorporation of the pyrrole moiety alters the HOMO-LUMO gap and hyperpolarizability compared to 4HBH, which is essential for NLO applications and molecular docking interactions [2]. Therefore, procurement decisions must be based on the specific structural and electronic profile validated by these quantitative studies, not on class-level assumptions.

Quantitative Differentiation from Structural Analogs


2D Hydrogen-Bonded Supramolecular Network Architecture

The target compound crystallizes in the non-centrosymmetric orthorhombic space group Pna21 and forms a unique 2D supramolecular network via O–H···O and N–H···O hydrogen bonds with specific graph-set motifs (R22(5), R12(10), R22(8)). This architecture is a direct consequence of the pyrrole ring's participation in hydrogen bonding [1]. In contrast, the parent compound 4-hydroxybenzhydrazide (4HBH) crystallizes with a different packing arrangement, where the hydrazide group is inclined at 25.75° to the benzene ring and lacks the extensive 2D network [2][3]. The comparator crystal structures JOVQUI and VETPAO, while similar, exhibit different dihedral angles between the phenyl and pyrrole rings, leading to different packing motifs [1].

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Enhanced NLO Hyperpolarizability via Pyrrole Conjugation

DFT calculations at the B3LYP/6-311G(d,p) level show that the first hyperpolarizability (β0) of [(E)-N′-((1H-Pyrrol-2-YL)methylene)-4-hydroxybenzohydrazide] is significantly larger than that of the parent 4HBH due to the extended π-conjugation from the pyrrole ring [1]. While exact numerical values are not accessible in the current view, the study explicitly states that the NLO properties are reported for the first time and that the pyrrole derivative's hyperpolarizability is enhanced, making it a candidate for NLO materials [1].

NLO Materials Computational Chemistry Hyperpolarizability

HOMO-LUMO Gap Tuning by Pyrrole Substitution

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic properties. The DFT study reveals that the target compound has a narrower HOMO-LUMO gap compared to 4HBH, indicating higher reactivity and different charge-transfer characteristics [1]. This difference is directly attributed to the electron-donating pyrrole ring, which raises the HOMO energy and reduces the gap.

Electronic Structure DFT Molecular Electronics

Key Procurement-Driven Application Scenarios


Crystal Engineering of Anisotropic 2D Networks

Scientists designing functional crystalline materials with anisotropic conductivity, magnetism, or optical properties should select this compound over 4HBH or other simple hydrazones. Its ability to form a robust 2D hydrogen-bonded network with specific graph-set motifs [1] is essential for creating layered materials. Procurement should include a certificate of crystallinity and phase purity verified by PXRD to ensure the orthorhombic Pna21 phase is obtained.

Non-Linear Optical Material Precursor

For researchers developing organic NLO materials, this specific pyrrole-hydrazone scaffold provides a higher first hyperpolarizability than 4HBH [2] due to extended π-conjugation. The non-centrosymmetric space group (Pna21) is a prerequisite for second-order NLO effects. Bulk procurement for NLO studies should request characterization data including SHG (Second Harmonic Generation) activity or hyperpolarizability measurements.

Computational Drug Design and Molecular Docking

The compound serves as a validated model system for computational studies targeting viral proteases, as demonstrated by its docking against COVID-19 main protease (6LU7) [2]. Its distinct electronic profile compared to 4HBH allows researchers to study structure-activity relationships (SAR) driven by the pyrrole moiety. Procurement for this application should be accompanied by analytical data (NMR, HRMS) confirming the E-isomer configuration, which is critical for docking pose reproducibility.

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